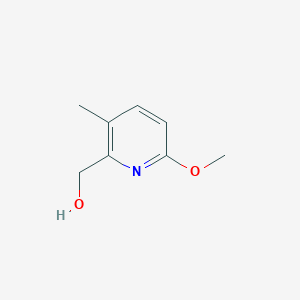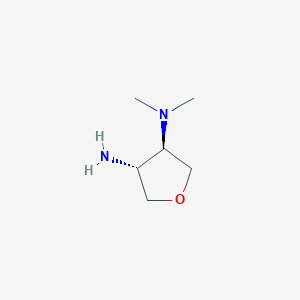![molecular formula C14H16N2O3S B2920285 (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-72-4](/img/structure/B2920285.png)
(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzo[d]thiazole core, which is fused with a benzene ring, and an imino group attached to an isobutyryl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the following steps:
-
Formation of the Thiazole Ring: : The initial step involves the cyclization of 2-aminothiophenol with α-haloketones to form the benzo[d]thiazole core. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
-
Introduction of the Imino Group: : The next step is the introduction of the isobutyrylimino group. This can be achieved by reacting the benzo[d]thiazole derivative with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature to avoid decomposition of the product.
-
Esterification: : Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst such as sulfuric acid yields this compound. This step is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the conversion of the imino group to an amine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols, leading to the formation of amides or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, ethers.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anticancer applications, it inhibits key enzymes involved in cell proliferation, inducing apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetic acid: Similar structure but lacks the methyl ester group.
(Z)-ethyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester group.
2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetamide: Similar structure with an amide group instead of an ester group.
Uniqueness
(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it more versatile in synthetic applications compared to its analogs. Its ability to undergo a wide range of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
methyl 2-[2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(2)13(18)15-14-16(8-12(17)19-3)10-6-4-5-7-11(10)20-14/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOTZFBRESOEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-[2-[5-(trifluoromethyl)-1,2-oxazol-3-yl]propan-2-yl]propanamide](/img/structure/B2920212.png)



![4-(8-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2920219.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2920220.png)
![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2920221.png)
![3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2920222.png)
![N-(2-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2920224.png)
![3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2920225.png)
